7-Fluoro-6-hydroxy-indan-1-one
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Overview
Description
7-Fluoro-6-hydroxy-indan-1-one is a derivative of indanone, a bicyclic organic compound. This compound is characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 6th position on the indanone ring. Indanone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-hydroxy-indan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-(2-fluorophenyl)acetic acid derivatives. The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cyclization process. The reaction conditions often include heating the reaction mixture to a temperature range of 80-120°C.
Another method involves the Friedel-Crafts acylation of 2-fluorophenol with succinic anhydride, followed by cyclization and subsequent oxidation to yield this compound. This method also employs a Lewis acid catalyst and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-hydroxy-indan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reaction is usually performed in an inert solvent like tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 7-Fluoro-6-oxo-indan-1-one.
Reduction: Formation of 7-Fluoro-6-hydroxy-indan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-6-hydroxy-indan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anti-inflammatory, and anticancer activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of indanone derivatives.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-hydroxy-indan-1-one involves its interaction with specific molecular targets in biological systems. The hydroxyl group at the 6th position and the fluorine atom at the 7th position play crucial roles in its binding affinity and specificity. The compound can inhibit enzymes or receptors involved in various biological pathways, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-indan-1-one: Lacks the fluorine atom at the 7th position.
7-Fluoro-indan-1-one: Lacks the hydroxyl group at the 6th position.
7-Fluoro-6-methoxy-indan-1-one: Contains a methoxy group instead of a hydroxyl group at the 6th position.
Uniqueness
7-Fluoro-6-hydroxy-indan-1-one is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, while the hydroxyl group increases its hydrogen bonding potential, improving its binding affinity to biological targets.
Properties
IUPAC Name |
7-fluoro-6-hydroxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-9-7(12)4-2-5-1-3-6(11)8(5)9/h2,4,12H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEOVYZQQOECPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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